Ethyl 2-(2-Bromoethyl)benzoate
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Overview
Description
Ethyl 2-(2-Bromoethyl)benzoate is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzoic acid, where the ethyl ester is substituted with a bromoethyl group at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-Bromoethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of 3,4-dihydro-1H-2-benzopyran-1-one using phosphorus tribromide and bromine in carbon tetrachloride. The reaction mixture is then treated with ethanol to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-Bromoethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the ester.
Oxidation: Requires acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Yields substituted benzoates.
Reduction: Produces ethyl 2-(2-hydroxyethyl)benzoate.
Oxidation: Results in 2-(2-bromoethyl)benzoic acid.
Scientific Research Applications
Ethyl 2-(2-Bromoethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Bromoethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the benzene ring.
Comparison with Similar Compounds
Ethyl 2-bromobenzoate: Similar structure but lacks the ethyl group on the benzene ring.
2-(2-Bromoethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: Ethyl 2-(2-Bromoethyl)benzoate is unique due to the presence of both an ester and a bromoethyl group, which allows for diverse reactivity and functionalization. This makes it a versatile intermediate in organic synthesis compared to its simpler analogs.
Properties
IUPAC Name |
ethyl 2-(2-bromoethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)10-6-4-3-5-9(10)7-8-12/h3-6H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAWHAYBJQQBGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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